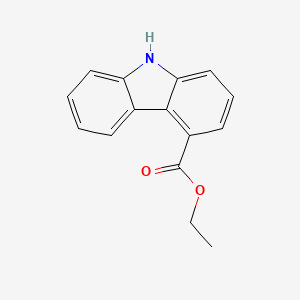
Ethyl 9H-carbazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9H-carbazole-4-carboxylate is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 9H-carbazole-4-carboxylate typically involves the reaction of carbazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 9H-carbazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 9H-carbazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential as a fluorescent marker due to its photophysical properties.
Medicine: Explored for its anticancer and antioxidant activities.
Mecanismo De Acción
The mechanism of action of Ethyl 9H-carbazole-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can induce apoptosis in cancer cells through the activation of specific pathways such as the p53 pathway . Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Ethyl 9H-carbazole-4-carboxylate can be compared with other carbazole derivatives such as:
9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its use in the synthesis of poly(vinyl acetal)s.
5-(9-Ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines: Exhibits significant anticancer and antimicrobial activities.
Uniqueness: this compound stands out due to its versatile applications in various fields, particularly in optoelectronics and medicinal chemistry. Its unique combination of photophysical properties and biological activities makes it a valuable compound for further research and development .
Propiedades
Número CAS |
82408-84-2 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
ethyl 9H-carbazole-4-carboxylate |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)11-7-5-9-13-14(11)10-6-3-4-8-12(10)16-13/h3-9,16H,2H2,1H3 |
Clave InChI |
ZFZRTTPFVFFVKY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C3=CC=CC=C3NC2=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


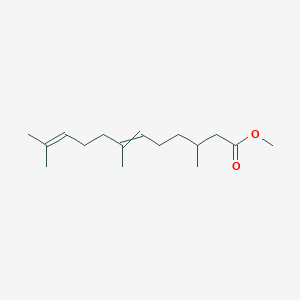
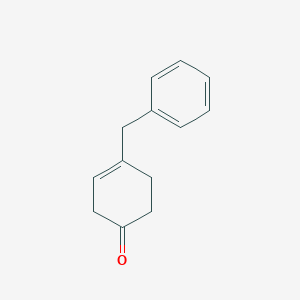
![1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14409550.png)

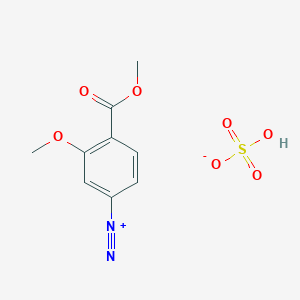
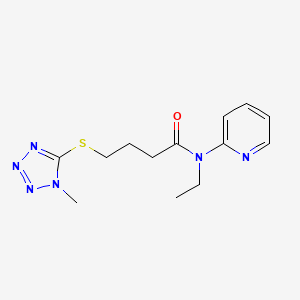
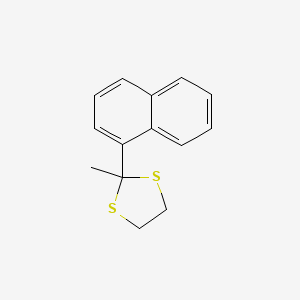
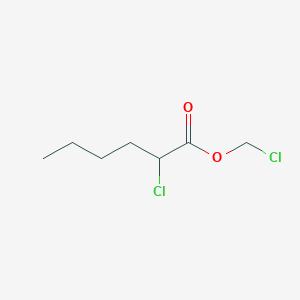


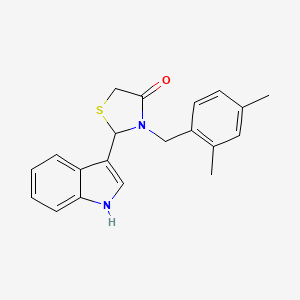
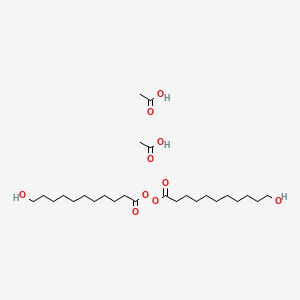
![N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine](/img/structure/B14409626.png)

